![molecular formula C21H12Cl2N4O2 B14180277 5-(2-Chlorophenyl)-8-(4-chlorophenyl)-2-methyl-4,7-dioxo-1,4,7,8-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile CAS No. 848944-82-1](/img/structure/B14180277.png)
5-(2-Chlorophenyl)-8-(4-chlorophenyl)-2-methyl-4,7-dioxo-1,4,7,8-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2-Chlorophenyl)-8-(4-chlorophenyl)-2-methyl-4,7-dioxo-1,4,7,8-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile is a complex organic compound that belongs to the class of pyrido[2,3-d]pyrimidines. This compound is characterized by its unique structure, which includes two chlorophenyl groups, a methyl group, and a dioxo-tetrahydropyrido[2,3-d]pyrimidine core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Chlorophenyl)-8-(4-chlorophenyl)-2-methyl-4,7-dioxo-1,4,7,8-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile typically involves multi-step organic reactions. One common method includes the condensation of appropriate chlorophenyl-substituted amines with a pyrimidine derivative under controlled conditions. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability. Purification processes, including recrystallization and chromatography, are essential to obtain high-purity products suitable for research and application.
化学反应分析
Types of Reactions
5-(2-Chlorophenyl)-8-(4-chlorophenyl)-2-methyl-4,7-dioxo-1,4,7,8-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound with altered chemical properties.
Substitution: Halogen substitution reactions can occur, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and halogenating agents (e.g., chlorine gas). Reaction conditions such as temperature, solvent choice, and reaction time are critical factors that influence the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can result in various halogen-substituted compounds.
科学研究应用
5-(2-Chlorophenyl)-8-(4-chlorophenyl)-2-methyl-4,7-dioxo-1,4,7,8-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 5-(2-Chlorophenyl)-8-(4-chlorophenyl)-2-methyl-4,7-dioxo-1,4,7,8-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.
相似化合物的比较
Similar Compounds
- 5-(4-Chlorophenyl)-4-hydrazinothieno[2,3-d]pyrimidine
- 5-(4-Chlorophenyl)-4-(2,4-dichlorophenoxy)thieno[2,3-d]pyrimidine
- 5-(4-Chlorophenyl)-4-(2-methyl-1-piperidinyl)thieno[2,3-d]pyrimidine
Uniqueness
Compared to similar compounds, 5-(2-Chlorophenyl)-8-(4-chlorophenyl)-2-methyl-4,7-dioxo-1,4,7,8-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile stands out due to its unique combination of chlorophenyl groups and the dioxo-tetrahydropyrido[2,3-d]pyrimidine core. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and application.
属性
CAS 编号 |
848944-82-1 |
|---|---|
分子式 |
C21H12Cl2N4O2 |
分子量 |
423.2 g/mol |
IUPAC 名称 |
5-(2-chlorophenyl)-8-(4-chlorophenyl)-2-methyl-4,7-dioxo-3H-pyrido[2,3-d]pyrimidine-6-carbonitrile |
InChI |
InChI=1S/C21H12Cl2N4O2/c1-11-25-19-18(20(28)26-11)17(14-4-2-3-5-16(14)23)15(10-24)21(29)27(19)13-8-6-12(22)7-9-13/h2-9H,1H3,(H,25,26,28) |
InChI 键 |
RDHBCBDGMNGADN-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC2=C(C(=C(C(=O)N2C3=CC=C(C=C3)Cl)C#N)C4=CC=CC=C4Cl)C(=O)N1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


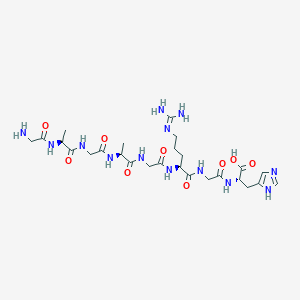
![(1R,5R)-1-(3,4-Dimethylbenzene-1-sulfonyl)bicyclo[3.1.0]hexan-2-one](/img/structure/B14180202.png)
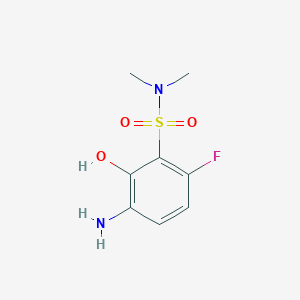
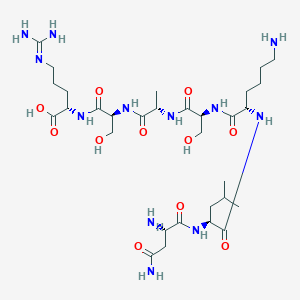
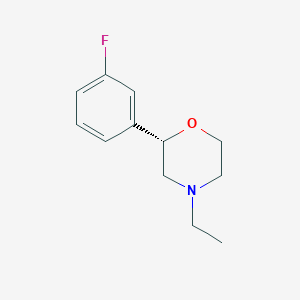
![(2-Fluoro-1,4-phenylene)bis[(2-fluorophenyl)methanone]](/img/structure/B14180234.png)
![1-[2-Oxo-2-(1,3-thiazol-2-yl)ethyl]pyridin-1-ium iodide](/img/structure/B14180247.png)
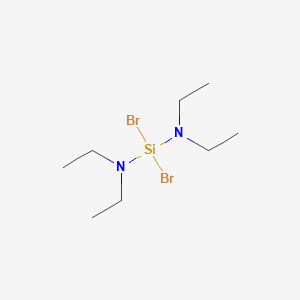
![Methyl 4-[bis(chloromethyl)amino]benzoate](/img/structure/B14180257.png)

![4-[(1E)-3,3-Diethyltriaz-1-en-1-yl]-3-iodobenzoic acid](/img/structure/B14180281.png)
![9,9'-Spirobi[9H-fluorene]-2,7-dicarbonitrile, 2'-bromo-](/img/structure/B14180284.png)
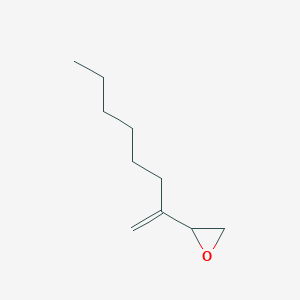
![2-{[2-(Diethoxyphosphoryl)phenoxy]methyl}prop-2-enoic acid](/img/structure/B14180294.png)
